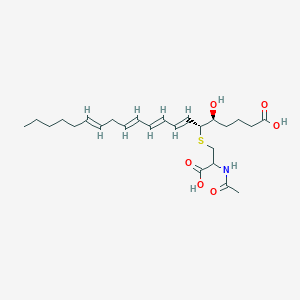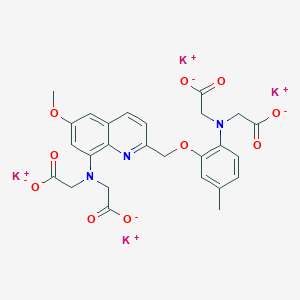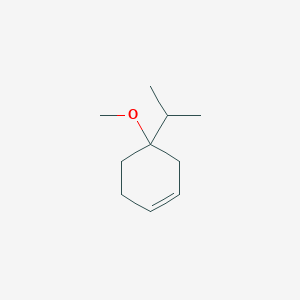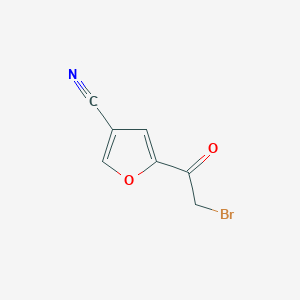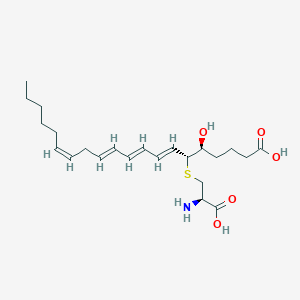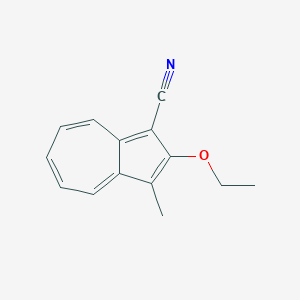
2-Ethoxy-3-methylazulene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-methylazulene-1-carbonitrile is a synthetic compound that belongs to the family of azulenes. It is a yellowish-brown powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The exact mechanism of action of 2-Ethoxy-3-methylazulene-1-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Additionally, it has been reported to interact with cellular targets, including DNA, RNA, and proteins.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Ethoxy-3-methylazulene-1-carbonitrile possesses various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase. The compound has also been reported to possess antifungal and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethoxy-3-methylazulene-1-carbonitrile in lab experiments is its high purity and stability. The compound can be easily synthesized using a simple and efficient method. Additionally, it possesses various biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-Ethoxy-3-methylazulene-1-carbonitrile. One of the potential areas of research is the development of new drugs based on this compound. The compound has been shown to possess various biological activities, making it a potential candidate for the treatment of various diseases. Additionally, the compound can be modified to enhance its biological activity and reduce its toxicity. Another potential area of research is the application of this compound in material science. The unique structure of azulenes makes them potential candidates for the development of new materials with unique properties. Finally, the compound can be used in agriculture as a natural pesticide, as it possesses antifungal and antibacterial activities.
Métodos De Síntesis
The synthesis of 2-Ethoxy-3-methylazulene-1-carbonitrile involves the condensation of ethyl 2-oxo-2-phenylacetate with malononitrile in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, followed by cyclization to form the azulene ring system. The final product is obtained by the hydrolysis of the ethyl ester group using hydrochloric acid.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-methylazulene-1-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been reported to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
134919-77-0 |
|---|---|
Nombre del producto |
2-Ethoxy-3-methylazulene-1-carbonitrile |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-ethoxy-3-methylazulene-1-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-3-16-14-10(2)11-7-5-4-6-8-12(11)13(14)9-15/h4-8H,3H2,1-2H3 |
Clave InChI |
LUVXBSIWGVDFDC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=CC2=C1C#N)C |
SMILES canónico |
CCOC1=C(C2=CC=CC=CC2=C1C#N)C |
Sinónimos |
1-Azulenecarbonitrile,2-ethoxy-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



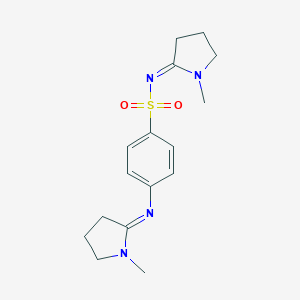
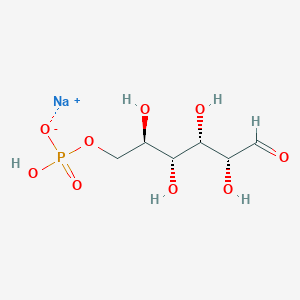
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
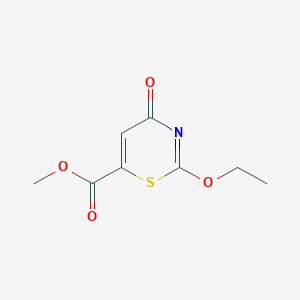
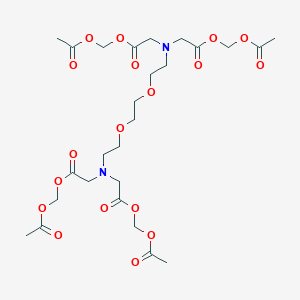

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
